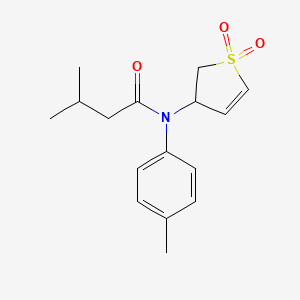amine](/img/structure/B4063919.png)
(4-fluorobenzyl)[(1-methyl-1H-benzimidazol-2-yl)methyl](pyridin-4-ylmethyl)amine
Vue d'ensemble
Description
(4-fluorobenzyl)[(1-methyl-1H-benzimidazol-2-yl)methyl](pyridin-4-ylmethyl)amine, also known as FBM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FBM is a small molecule that belongs to the class of benzimidazole derivatives and has a molecular weight of 424.49 g/mol. In
Mécanisme D'action
The exact mechanism of action of (4-fluorobenzyl)[(1-methyl-1H-benzimidazol-2-yl)methyl](pyridin-4-ylmethyl)amine is not fully understood. However, it is believed that this compound exerts its effects by targeting specific proteins or enzymes in the body. For example, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. This compound has also been shown to interact with specific viral proteins, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, this compound has been shown to inhibit viral replication by interfering with the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
(4-fluorobenzyl)[(1-methyl-1H-benzimidazol-2-yl)methyl](pyridin-4-ylmethyl)amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable under physiological conditions and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
Orientations Futures
There are several future directions for the study of (4-fluorobenzyl)[(1-methyl-1H-benzimidazol-2-yl)methyl](pyridin-4-ylmethyl)amine. One potential direction is to investigate its use as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties. Another potential direction is to investigate its use as an anti-inflammatory agent. This compound has shown promising results in reducing inflammation in animal models, and further studies are needed to determine its potential use in treating inflammatory diseases. Additionally, further studies are needed to investigate the potential use of this compound as an anti-viral agent. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
(4-fluorobenzyl)[(1-methyl-1H-benzimidazol-2-yl)methyl](pyridin-4-ylmethyl)amine has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, this compound has been studied for its anti-viral properties and has shown to inhibit the replication of certain viruses in vitro.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4/c1-26-21-5-3-2-4-20(21)25-22(26)16-27(15-18-10-12-24-13-11-18)14-17-6-8-19(23)9-7-17/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDYGLQNRHZIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(CC3=CC=C(C=C3)F)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063837.png)
![2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B4063842.png)

![1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4063847.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B4063860.png)


![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B4063870.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B4063880.png)



![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4063926.png)
![N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4063939.png)
